methyl (1S,15R,17S,18S)-17-ethyl-5-[(1S,12S,14S,15E,18S)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-6-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate
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Overview
Description
Methyl (1S,15R,17S,18S)-17-ethyl-5-[(1S,12S,14S,15E,18S)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-6-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate is a complex organic compound with a unique structure. This compound is characterized by its multiple ring systems and various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of methyl (1S,15R,17S,18S)-17-ethyl-5-[(1S,12S,14S,15E,18S)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-6-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate involves multiple steps, including the formation of the core ring systems and the introduction of various substituents. The reaction conditions typically involve the use of specific catalysts and reagents to ensure the correct stereochemistry and functional group placement. Industrial production methods may involve scaling up these synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: The replacement of one functional group with another, often using nucleophilic or electrophilic reagents. Common reagents and conditions used in these reactions include acids, bases, solvents, and specific catalysts. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.
Scientific Research Applications
Methyl (1S,15R,17S,18S)-17-ethyl-5-[(1S,12S,14S,15E,18S)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-6-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate has various applications in scientific research, including:
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use, such as its biological activity or its role in a chemical reaction. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various effects.
Comparison with Similar Compounds
Methyl (1S,15R,17S,18S)-17-ethyl-5-[(1S,12S,14S,15E,18S)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-6-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate can be compared with other similar compounds, such as:
Perivine: A structurally related compound with similar ring systems and functional groups.
Methyl (1S,14S,15E,18S)-15-ethylidene-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate: Another compound with a similar core structure but different substituents.
These comparisons highlight the uniqueness of the compound in terms of its specific functional groups and stereochemistry, which can influence its reactivity and applications.
Properties
Molecular Formula |
C43H52N4O5 |
---|---|
Molecular Weight |
704.9 g/mol |
IUPAC Name |
methyl (1S,15R,17S,18S)-17-ethyl-5-[(1S,12S,14S,15E,18S)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-6-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate |
InChI |
InChI=1S/C43H52N4O5/c1-7-24-17-23-20-43(42(49)52-6)39-28(15-16-47(21-23)40(24)43)27-13-14-34(50-4)36(38(27)45-39)31-18-29-25(8-2)22-46(3)33(35(29)41(48)51-5)19-30-26-11-9-10-12-32(26)44-37(30)31/h8-14,23-24,29,31,33,35,40,44-45H,7,15-22H2,1-6H3/b25-8-/t23-,24+,29-,31+,33+,35+,40+,43-/m1/s1 |
InChI Key |
QJHYXWBJZHUJGS-XHXLIOQFSA-N |
Isomeric SMILES |
CC[C@H]1C[C@@H]2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=C4C=CC(=C5[C@@H]6C[C@H]\7[C@@H]([C@H](CC8=C6NC9=CC=CC=C89)N(C/C7=C/C)C)C(=O)OC)OC)C(=O)OC |
Canonical SMILES |
CCC1CC2CC3(C1N(C2)CCC4=C3NC5=C4C=CC(=C5C6CC7C(C(CC8=C6NC9=CC=CC=C89)N(CC7=CC)C)C(=O)OC)OC)C(=O)OC |
Origin of Product |
United States |
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